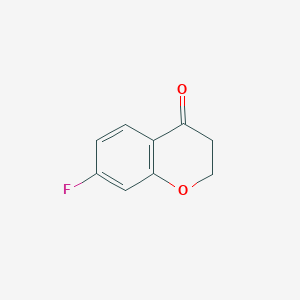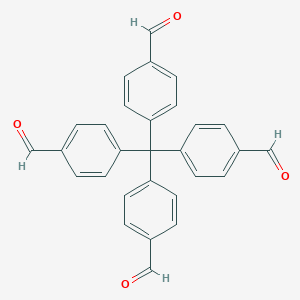
1-(2-Chloropyridin-4-yl)-3-isopropylurea
説明
The compound “1-(2-Chloropyridin-4-yl)-3-isopropylurea” is likely a derivative of chloropyridine, which is a class of compounds characterized by a pyridine ring (a six-membered aromatic ring with one nitrogen atom) substituted with a chlorine atom .
Synthesis Analysis
While specific synthesis methods for “1-(2-Chloropyridin-4-yl)-3-isopropylurea” are not available, chloropyridine derivatives are often synthesized through nucleophilic substitution reactions.Molecular Structure Analysis
The molecular structure of chloropyridine derivatives is characterized by the presence of a halogen atom, which significantly affects the electronic properties of the molecule.Chemical Reactions Analysis
Compounds like “1-(2-Chloropyridin-4-yl)-3-isopropylurea” often participate in reactions that exploit the reactivity of the chloro group and the urea functionality.Physical And Chemical Properties Analysis
The physical properties of such compounds are influenced by their molecular structure, particularly the presence of electronegative atoms like chlorine which can affect boiling points, melting points, and solubility.将来の方向性
While specific future directions for “1-(2-Chloropyridin-4-yl)-3-isopropylurea” are not available, research into similar compounds is ongoing. For example, a study on the effect of 1-(2-chloropyridin-4-yl)-3-phenylurea (CPPU) on the optical parameters and internal quality of ‘Xuxiang’ kiwifruit during growth has been conducted .
特性
IUPAC Name |
1-(2-chloropyridin-4-yl)-3-propan-2-ylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN3O/c1-6(2)12-9(14)13-7-3-4-11-8(10)5-7/h3-6H,1-2H3,(H2,11,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKOOJCAAVHUJIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)NC1=CC(=NC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90560567 | |
| Record name | N-(2-Chloropyridin-4-yl)-N'-propan-2-ylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90560567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chloropyridin-4-yl)-3-isopropylurea | |
CAS RN |
116681-70-0 | |
| Record name | N-(2-Chloropyridin-4-yl)-N'-propan-2-ylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90560567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

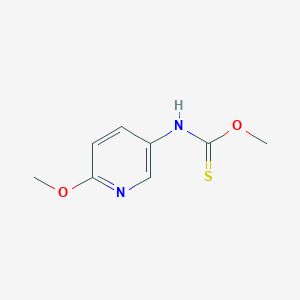
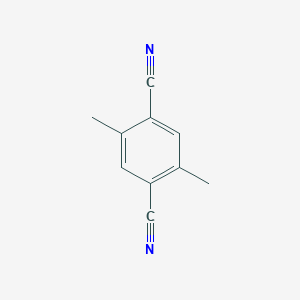
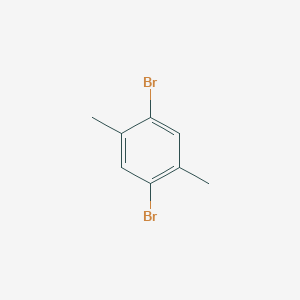
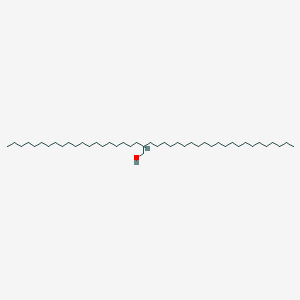
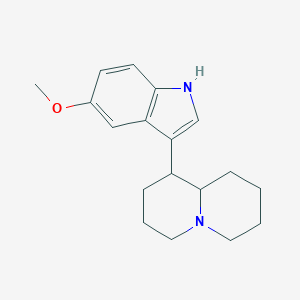

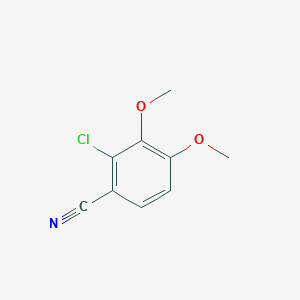
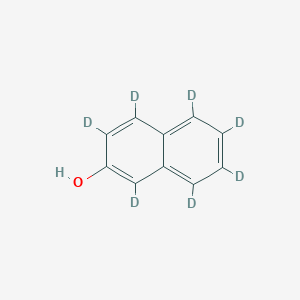
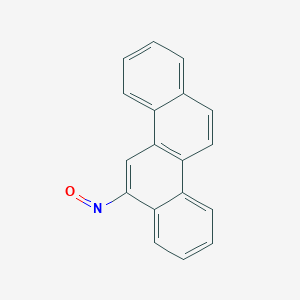
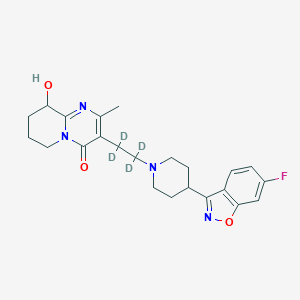
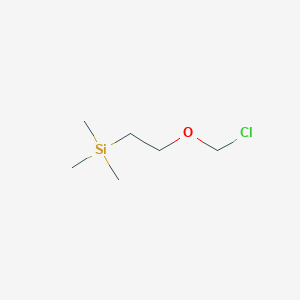
![Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, 2,3-dimethyl-(9CI)](/img/structure/B47712.png)
